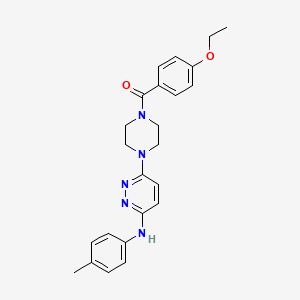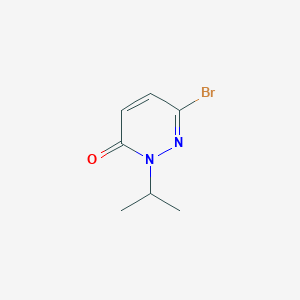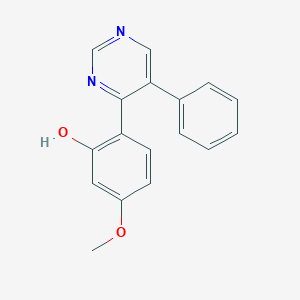
Tris(4-(1H-imidazol-1-yl)phenyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(4-(1H-imidazol-1-yl)phenyl)amine is a chemical compound with the CAS number 1258947-79-3 . It is a polytriazolylamine ligand which stabilizes Cu (I) towards disproportionation and oxidation thus enhancing its catalytic effect in the azide-acetylene cycloaddition .
Synthesis Analysis
Tris(4-(1H-imidazol-1-yl)phenyl)amine can be synthesized via the quaternization reaction using a tripodal flexible ligand and 1,4-bis (bromomethyl) benzene to form a semi-rigid structure . It has also been successfully incorporated into Mn (II)/Cu (II) based coordination frameworks .Molecular Structure Analysis
The molecular weight of Tris(4-(1H-imidazol-1-yl)phenyl)amine is 443.51 . Its molecular formula is C27H21N7 .Chemical Reactions Analysis
Tris(4-(1H-imidazol-1-yl)phenyl)amine has been used in the synthesis of a new Co (II)-based coordination polymer . It has also been used in the synthesis of ImCOP, a cationic organic polymer .Physical And Chemical Properties Analysis
Tris(4-(1H-imidazol-1-yl)phenyl)amine has a density of 1.3±0.1 g/cm3 . Its boiling point is 720.0±55.0 °C at 760 mmHg . The flash point is 389.2±31.5 °C .科学的研究の応用
Coordination Chemistry and Crystal Engineering
TIPA’s unique molecular structure, which includes three imidazole-functionalized phenyl rings, makes it an excellent ligand for coordination chemistry. Researchers have synthesized coordination polymers and metal-organic frameworks (MOFs) incorporating TIPA. These materials exhibit diverse properties, such as luminescence, magnetism, and gas adsorption. The crystal structure of TIPA-based compounds provides insights into their assembly and properties .
Photocatalysis and Light-Harvesting Materials
TIPA’s π-conjugated system and imidazole moieties contribute to its light-absorbing capabilities. As a result, TIPA has been explored as a potential photocatalyst for organic transformations and water splitting. Additionally, researchers have incorporated TIPA into coordination polymers for photocatalytic applications. Its ability to harvest light efficiently makes it a promising candidate for solar energy conversion .
Electron Transport in Perovskite Solar Cells
In the realm of organic electronics, TIPA plays a crucial role as an n-type interlayer material in perovskite solar cells. By introducing TIPA or related derivatives, researchers enhance electron transport across the device, leading to improved efficiency and stability. TIPA’s electron-accepting properties facilitate charge separation and collection within the solar cell structure .
Redox-Active Linker in Coordination Frameworks
TIPA’s redox activity stems from its imidazole groups. Researchers have successfully incorporated TIPA into Mn(II)/Cu(II)-based coordination frameworks. In situ spectroelectrochemistry studies have provided valuable insights into its redox behavior. These frameworks exhibit interesting electronic and magnetic properties, making them relevant for applications in sensors, catalysis, and molecular electronics .
Supramolecular Chemistry and Host-Guest Interactions
TIPA’s ability to form hydrogen bonds and π-π stacking interactions contributes to its role in supramolecular chemistry. Researchers have designed host-guest systems using TIPA as a host molecule. These systems can encapsulate guest molecules, leading to applications in drug delivery, molecular recognition, and sensing .
Organic Light-Emitting Diodes (OLEDs)
While TIPA itself is not commonly used in OLEDs, its structural motifs inspire the design of OLED materials. By modifying TIPA’s core structure, researchers create derivatives with enhanced luminescent properties. These derivatives serve as emitters, transport materials, or hole-blocking layers in OLED devices .
Safety And Hazards
将来の方向性
Tris(4-(1H-imidazol-1-yl)phenyl)amine has been successfully incorporated into Mn (II)/Cu (II) based coordination frameworks, indicating potential applications in the field of materials science . It has also been used in the synthesis of a cationic organic polymer, suggesting potential applications in the field of polymer science .
特性
IUPAC Name |
4-imidazol-1-yl-N,N-bis(4-imidazol-1-ylphenyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N7/c1-7-25(8-2-22(1)31-16-13-28-19-31)34(26-9-3-23(4-10-26)32-17-14-29-20-32)27-11-5-24(6-12-27)33-18-15-30-21-33/h1-21H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDCQSZBEIDWSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CN=C2)N(C3=CC=C(C=C3)N4C=CN=C4)C5=CC=C(C=C5)N6C=CN=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(4-(1H-imidazol-1-yl)phenyl)amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2395673.png)
![4-(4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)pyrido[3,4-d]pyrimidine](/img/structure/B2395675.png)
![2-Amino-2-[3-(4-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2395676.png)
![N-(benzo[d]thiazol-6-yl)-2-(p-tolylthio)acetamide](/img/structure/B2395677.png)
![tert-butyl N-[2-methyl-1-(1-phenylethylamino)propan-2-yl]carbamate](/img/structure/B2395678.png)
![6-ethyl-5-((4-methoxyphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2395684.png)
![2-ethyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]butanamide](/img/structure/B2395686.png)

![Naphthalen-1-yl-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2395689.png)
![3,4-dimethyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2395690.png)
![2-chloro-N-[(3,5-dichlorophenyl)methyl]-N-methylacetamide](/img/structure/B2395691.png)
![(3-fluoro-4-methylphenyl)((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2395694.png)

